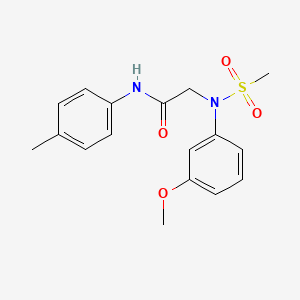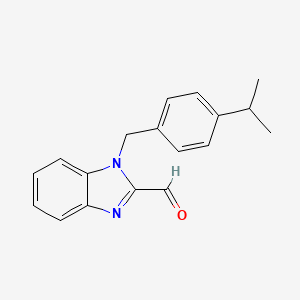
(3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone, also known as DMBM, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMBM has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone is not fully understood, but it is believed to act on multiple pathways in the body. (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has been shown to inhibit the production of inflammatory cytokines and oxidative stress, as well as activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
(3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has been shown to exhibit various biochemical and physiological effects in scientific research studies. These include anti-inflammatory, antioxidant, and neuroprotective effects, as well as potential anti-cancer properties. (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has also been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone in lab experiments is that it has been shown to be relatively safe and non-toxic in animal models. However, one limitation is that the exact dosage and administration of (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone may vary depending on the specific experiment and model used.
Direcciones Futuras
There are several future directions for research on (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone. One area of interest is its potential as a therapeutic agent for various inflammatory and neurodegenerative diseases. Additionally, further investigation is needed to fully understand the mechanism of action of (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone and its potential interactions with other drugs. Finally, more research is needed to determine the optimal dosage and administration of (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone for various experimental models.
Métodos De Síntesis
(3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone can be synthesized through a multi-step process that involves the reaction of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with 3,4-dimethoxybenzaldehyde in the presence of a base. The resulting intermediate is then treated with a reducing agent to form (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone.
Aplicaciones Científicas De Investigación
(3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has been studied for its potential as a therapeutic agent in various scientific research studies. One study investigated the anti-inflammatory effects of (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone in a rat model of acute lung injury, finding that (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone significantly reduced inflammation and oxidative stress in the lungs. Another study examined the neuroprotective effects of (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone in a mouse model of Parkinson's disease, showing that (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone protected against dopaminergic neuron loss and improved motor function.
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-17(13-9-12(19)5-7-14(13)23-10)18(20)11-4-6-15(21-2)16(8-11)22-3/h4-9,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJCLFIHNMTIEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5861100.png)


![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)acetamide](/img/structure/B5861121.png)
![2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5861126.png)

![{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5861139.png)
![1-{[3-(1-piperidinyl)-1-benzofuran-2-yl]carbonyl}piperidine](/img/structure/B5861143.png)

![5-[5-(4-chlorophenyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5861159.png)
![N'-(5-chloro-2-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5861178.png)
![3-bromo-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5861185.png)
![5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5861187.png)
![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5861189.png)